![molecular formula C6H12NO5P B13509208 2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid](/img/structure/B13509208.png)
2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of an acetamido group, a hydroxy(methyl)phosphoryl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acetamide, methylphosphonic acid, and propanoic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the production process and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur at different functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate biochemical pathways, and influence cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Glufosinate: 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid, a natural herbicide and metabolite of bialaphos.
Glyphosate: 2-(phosphonomethylamino)acetic acid, a widely used synthetic herbicide.
N-Acetylglufosinate: 2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid, a metabolite of glufosinate.
Uniqueness
2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H12NO5P |
|---|---|
Molecular Weight |
209.14 g/mol |
IUPAC Name |
2-acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid |
InChI |
InChI=1S/C6H12NO5P/c1-4(8)7-5(6(9)10)3-13(2,11)12/h5H,3H2,1-2H3,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
FQKDNEKHHTWBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CP(=O)(C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



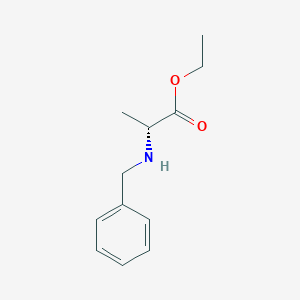
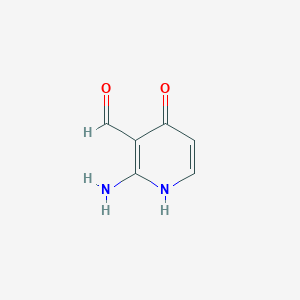
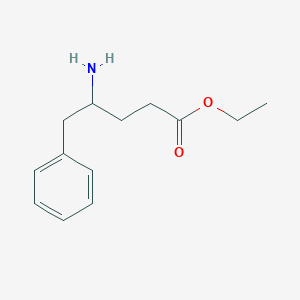
![rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13509140.png)
![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13509151.png)
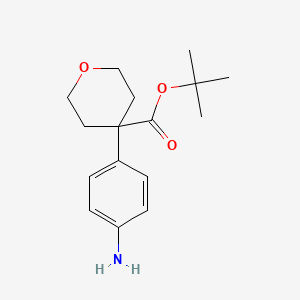
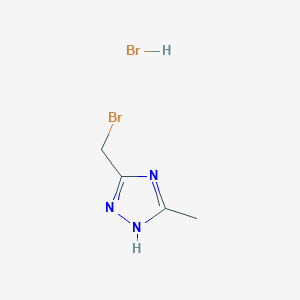
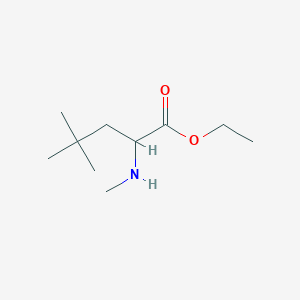


![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride](/img/structure/B13509178.png)
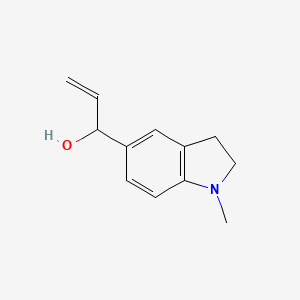
![2-Phenylspiro[3.3]heptan-2-ol](/img/structure/B13509200.png)
